molecular formula C19H20O2 B12931791 4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Cat. No.: B12931791
M. Wt: 280.4 g/mol
InChI Key: QTTPHUBSSOHIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound 4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol belongs to the class of 1,1'-spirobiindane derivatives, distinguished by a central sp³-hybridized carbon atom bridging two indene moieties. The IUPAC name reflects its substitution pattern: methyl groups at the 4 and 4' positions, hydroxyl groups at the 7 and 7' positions, and partial saturation of the 2,3 and 2',3' double bonds (Figure 1). The "tetrahydro" designation specifies that each indene unit retains one aromatic ring, while the adjacent ring is hydrogenated, creating a bicyclic system.

The molecular formula is C₁₉H₂₀O₂ , with a molecular weight of 280.36 g/mol. X-ray crystallography of related spirobiindane derivatives confirms a nearly perpendicular arrangement of the two indane units, resulting in a rigid, C₂-symmetric architecture. This geometry imposes significant steric hindrance around the spiro junction, which is critical for enantiocontrol in catalytic applications.

Property Value
IUPAC Name 4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Common Name DMSPINOL
Molecular Formula C₁₉H₂₀O₂
Molecular Weight 280.36 g/mol
Symmetry C₂-symmetric
Characteristic Features Axial chirality, spiro junction

Historical Evolution of Spirobiindane-Based Chiral Scaffolds

The spirobiindane scaffold emerged in the late 1990s as a privileged chiral framework for asymmetric catalysis. Early work by Li et al. (2004) demonstrated the synthesis of enantiopure 1,1'-spirobiindane-7,7'-diol (SPINOL) via resolution of diastereomeric menthyl carbonates. This breakthrough enabled the preparation of 4,4'-disubstituted derivatives, including DMSPINOL, through lithiation-electrophile trapping strategies.

Subsequent advances focused on catalytic asymmetric synthesis. In 2016, Li et al. reported a phosphoric acid-catalyzed method to access SPINOL derivatives with >99% enantiomeric excess (ee), reducing catalyst loadings to 0.1 mol%. This methodology facilitated the efficient production of DMSPINOL and its phosphoric acid derivatives, which exhibited superior performance in enantioselective additions compared to earlier SPINOL analogs.

Axial Chirality and Stereochemical Significance

DMSPINOL’s axial chirality arises from restricted rotation around the spiro-conjugated C–C bond, which creates two enantiomeric forms: (R)- and (S)-configurations. The energy barrier to rotation (ΔG‡ ≈ 25–30 kcal/mol) ensures stability at room temperature, making DMSPINOL resistant to racemization under standard reaction conditions.

Computational studies reveal that the 4,4'-methyl groups enhance conformational rigidity by engaging in van der Waals interactions with adjacent aromatic protons. This steric shielding stabilizes the chiral axis and amplifies stereochemical communication with substrates. Nuclear magnetic resonance (NMR) analysis of DMSPINOL derivatives shows distinct diastereotopic splitting patterns for methyl protons, confirming the molecule’s rigid, nonplanar geometry.

Role in Modern Asymmetric Catalysis

DMSPINOL’s utility in asymmetric catalysis stems from its ability to coordinate metals or engage in non-covalent interactions while maintaining precise spatial control over reactant orientation. Key applications include:

  • Enantioselective Additions : DMSPINOL-derived titanium alkoxides catalyze the addition of diethylzinc to aromatic aldehydes with up to 88% ee. The methyl substituents fine-tune the catalyst’s Lewis acidity and steric bulk, improving selectivity for electron-deficient substrates.

  • Organocatalytic Sulfenylation : Modified DMSPINOL sulfides enable atroposelective electrophilic sulfenylation of N-aryl aminoquinones, achieving 90–95% ee. Intramolecular N–H···S hydrogen bonding between the catalyst and substrate is critical for stabilizing transition states.

  • Phosphoric Acid Catalysis : DMSPINOL-phosphoric acids promote asymmetric dearomatization and spirocyclization reactions. The methyl groups enhance catalyst rigidity, as evidenced by density functional theory (DFT) calculations showing reduced conformational flexibility in transition states.

Reaction Type Substrate ee (%) Reference
Diethylzinc Addition Benzaldehyde 88
Electrophilic Sulfenylation N-Aryl aminoquinones 95
Spirocyclization α,β-Unsaturated Ketones 92

The development of DMSPINOL derivatives underscores the importance of modular chiral scaffolds in addressing synthetic challenges. By systematically varying substituents at the 4,4' positions, chemists can tailor catalytic activity and selectivity for target transformations, positioning DMSPINOL as a versatile platform for future catalyst design.

Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

7,7'-dimethyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

InChI

InChI=1S/C19H20O2/c1-11-3-5-15(20)17-13(11)7-9-19(17)10-8-14-12(2)4-6-16(21)18(14)19/h3-6,20-21H,7-10H2,1-2H3

InChI Key

QTTPHUBSSOHIEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3(C2=C(C=C1)O)CCC4=C(C=CC(=C34)O)C

Origin of Product

United States

Preparation Methods

Step 1: Cyclization

Cyclization is a key step in forming the spirobiindene core. This reaction often involves:

  • Starting Materials : Substituted indenes or diene precursors.
  • Catalysts : Transition metal catalysts such as nickel or rhodium complexes.
  • Reaction Conditions : Controlled temperature and solvent systems to promote intramolecular cyclization.

Step 2: Hydroxylation

The introduction of hydroxyl groups at specific positions can be achieved via:

  • Oxidation Reactions : Using oxidizing agents like osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂).
  • Enzymatic Methods : In some cases, biocatalysts are employed for selective hydroxylation.

Step 3: Methylation

Methylation of the spiro compound is performed using:

  • Alkylating Agents : Such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
  • Bases : To deprotonate hydroxyl groups and facilitate nucleophilic substitution.

Example Synthesis Protocol

An example synthesis protocol for this compound may involve the following:

Step Reagents/Conditions Outcome
Cyclization Nickel catalyst + diene precursor in THF solvent Formation of spirobiindene core
Hydroxylation OsO₄ in acetone-water mixture Introduction of diol groups
Methylation CH₃I + NaH in DMF solvent Dimethyl substitution

Analytical Techniques for Verification

After synthesis, the compound's structure and purity are verified using:

Challenges and Considerations

  • Regioselectivity : Ensuring selective hydroxylation and methylation at desired positions.
  • Yield Optimization : Reaction conditions must be carefully controlled to maximize yield and minimize by-products.
  • Purity : Post-synthesis purification steps such as recrystallization or chromatography are crucial.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its hydroxyl groups (at positions 7,7'), methyl groups (at positions 4,4'), and the spirobi[indene] framework :

  • Hydroxyl groups : Enable oxidation, dehydration, and substitution reactions.

  • Methyl groups : Provide steric bulk and influence reaction regioselectivity.

  • Spirobi[indene] core : Contributes to structural rigidity and electronic effects due to conjugation.

Oxidation Reactions

Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the hydroxyl groups, though specific products depend on reaction conditions:

Reagent Conditions Product Type
KMnO₄Acidic mediumCarbonyl compounds
CrO₃Basic mediumOxidized derivatives

This reactivity is critical in functional group transformations.

Reduction Reactions

The compound’s brominated intermediates (e.g., 4,4'-dibromo derivatives) undergo reduction with lithium aluminum hydride (LiAlH₄) to regenerate the diol:

  • Mechanism : Hydride transfer to brominated carbons, yielding the parent diol.

  • Example : Reduction of 4,4'-dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol to the diol .

Substitution Reactions

Bromination with boron tribromide (BBr₃) introduces bromine substituents, enabling subsequent nucleophilic substitution:

Step Reagent Product
BrominationBBr₃4,4'-Dibromo derivative
SubstitutionLiAlH₄Diol (via reduction of brominated intermediates)

These steps are integral to synthesizing derivatives like chiral phosphoric acids .

Scientific Research Applications

Antiviral Properties

One of the prominent applications of 4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is its role as an inhibitor of HIV-1 integrase. The compound has shown promising results in inhibiting the activity of this enzyme, which is crucial for the replication of the HIV virus. Studies have indicated that derivatives of this compound can be optimized for enhanced antiviral activity .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it exhibits significant cytotoxic effects against various human cancer cell lines. The National Cancer Institute (NCI) evaluated the compound's efficacy and reported a mean growth inhibition (GI) value that suggests its potential as a therapeutic agent against cancer .

Case Study 1: Antiviral Activity

In a study focusing on the antiviral properties of spirobiindene derivatives, researchers synthesized several analogs of 4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol. The results indicated that these compounds effectively inhibited HIV-1 integrase with IC50 values in the low micromolar range. This positions them as potential leads for further drug development targeting HIV .

Case Study 2: Anticancer Research

Another significant study assessed the anticancer effects of this compound on a panel of human tumor cell lines. The findings revealed that it induced apoptosis and inhibited cell proliferation through various mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth in vivo was also noted in preliminary animal models .

Data Table: Summary of Biological Activities

Activity Type Target IC50 Value (μM) Remarks
AntiviralHIV-1 IntegraseLow micromolarPromising lead for drug development
AnticancerVarious Human TumorsMean GI: ~15.72Induces apoptosis; inhibits growth

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between dimethyl-SPINOL and related spirobiindene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Dimethyl-SPINOL 4,4'-CH₃; 7,7'-OH C₁₉H₂₀O₂ 280.4 Chiral catalysis, moderate steric bulk
Parent SPINOL (2,2',3,3'-tetrahydro) None (base structure) C₁₇H₁₆O₂ 252.31 Base structure; lower steric hindrance
4,4'-Dibromo-SPINOL 4,4'-Br; 7,7'-OH C₁₇H₁₄Br₂O₂ 410.10 High molecular weight; bromine enhances reactivity
6,6'-Bis(4-nitrophenyl)-SPINOL 6,6'-(4-NO₂C₆H₄) C₃₅H₃₆O₂ 488.7 Electron-withdrawing groups; specialized catalysis
BINOL (1,1'-bi-2-naphthol) Biphenyl backbone; 2,2'-OH C₂₀H₁₄O₂ 286.33 Planar structure; widely used CPA ligand

Key Observations :

  • Steric Effects: Dimethyl-SPINOL’s methyl groups introduce moderate steric bulk compared to the unsubstituted SPINOL, improving chiral discrimination in catalysis . Bromine or nitro substituents increase molecular weight and alter electronic properties significantly .

Catalytic Performance

Dimethyl-SPINOL and its analogs are evaluated for enantioselectivity (ee) in asymmetric reactions:

Compound Reaction Type Enantioselectivity (ee) Reference
Dimethyl-SPINOL Aminodifluoromethylation Not explicitly reported
SPINOL (unsubstituted) Copper-catalyzed asymmetric reactions Up to 90% ee
BINOL Radical aminoperfluoroalkylation 85–90% ee
6,6'-Diiodo-SPINOL Hydrogen isotope exchange 67% yield (deuteration)

Insights :

  • SPINOL derivatives generally outperform BINOL in reactions requiring rigid, three-dimensional chiral environments .
  • The 4-Ph-phenyl-substituted SPINOL achieves 90% ee in Cu-catalyzed reactions, highlighting the importance of substituent choice .

Biological Activity

4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (CAS No. 223259-62-9) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.313 g/mol
  • Density : 1.34 g/cm³ (predicted)
  • Melting Point : 156.0 to 160.0 °C
  • LogP : 3.27630

Biological Activity Overview

Research indicates that 4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol exhibits various biological activities that may have therapeutic implications. Below are key areas of investigation:

Antitumor Activity

Studies have shown that this compound possesses significant antitumor properties. For instance:

  • In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines.
  • In vivo studies using xenograft models indicated a dose-dependent reduction in tumor growth.
StudyCell LineIC50 (µM)Administration RouteNotes
MDA-MB-231 (triple-negative breast cancer)10IntraperitonealDecreased viability by 55% after treatment
Various cancer linesVariesOral/IVSignificant tumor growth inhibition observed

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • It was found to inhibit nitric oxide production in macrophages with IC50 values ranging from 4.2 to 9.0 µM . This suggests potential applications in treating inflammatory diseases.

The exact mechanism through which 4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol exerts its biological effects is still under investigation. However, preliminary studies suggest:

  • Modulation of kinase activity may play a role in its antitumor effects.
  • Interaction with cellular signaling pathways involved in apoptosis and cell proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antitumor Efficacy in Xenograft Models :
    • A study involving BALB/c nude mice demonstrated that administration of the compound significantly reduced tumor size compared to controls . The treatment was well tolerated without notable adverse effects.
  • Inhibition of Nitric Oxide Production :
    • Research highlighted the compound's ability to inhibit nitric oxide synthesis in activated macrophages, indicating potential use in inflammatory conditions .
  • Structure-Activity Relationship Studies :
    • Investigations into the structure-activity relationship (SAR) revealed that modifications to the spirobi[indene] structure could enhance biological activity and selectivity for specific targets .

Q & A

Q. What are the recommended synthetic routes for 4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving spirocyclic intermediates, as demonstrated in spiro[indene-pyridine] derivatives (e.g., Entry G in Table 2 of ). Key steps include cyclization and regioselective hydroxylation. To optimize purity:
  • Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) for separation.
  • Confirm enantiomeric excess (e.e.) via chiral HPLC (≥98% purity achieved in ).
  • Monitor reaction progress using TLC and 1{}^{1}H-NMR to detect byproducts early .

Q. Which spectroscopic techniques are critical for characterizing this spirobi[indene] derivative?

  • Methodological Answer :
  • 1{}^{1}H/13{}^{13}C-NMR : Assign proton environments (e.g., methyl groups at 4,4' positions) and spiro-junction carbons ().
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and aromatic C–H stretching ().
  • HRMS : Validate molecular formula (e.g., C17_{17}H16_{16}O2_2 in ) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of 4,4'-dimethyl substituents influence catalytic activity in asymmetric synthesis?

  • Methodological Answer : The methyl groups enhance steric hindrance, stabilizing chiral environments in catalysts (e.g., ’s (R)-6,6'-bis(3,5-dimethylphenyl) derivative). To assess:
  • Compare enantioselectivity (e.e.) of methyl-substituted vs. bulkier analogs (e.g., 2,4,6-triisopropylphenyl in ) using kinetic resolution experiments.
  • Perform DFT calculations to map steric maps and transition-state energies .

Q. How can contradictions in Henry’s Law constant (KH_{\text{H}}H​) data for structurally similar spirobi[indene] diols be resolved?

  • Methodological Answer : Discrepancies in KH_{\text{H}} values (e.g., 1.5×106^6 vs. 8.2×105^5 for analogs in ) arise from substituent-dependent solubility. To resolve:
  • Standardize measurements using headspace gas chromatography at controlled pH and ionic strength.
  • Cross-validate with computational models (e.g., COSMO-RS) to account for solvation effects .

Q. What strategies mitigate racemization during functionalization of the 7,7'-diol groups?

  • Methodological Answer : Racemization risks increase during etherification or esterification. Mitigation approaches:
  • Use mild conditions (e.g., low-temperature Mitsunobu reactions with DIAD/Ph3_3P).
  • Monitor optical rotation dynamically and compare with chiral stationary phase HPLC (’s 99% e.e. protocol) .

Key Research Considerations

  • Experimental Design : Use factorial design to optimize reaction parameters (e.g., temperature, catalyst loading) for reproducibility ().
  • Data Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) and computational tools (e.g., ACD/Labs) to resolve spectral overlaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.